Pki peptide (6-24)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

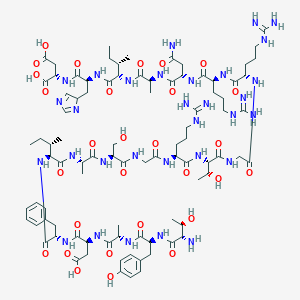

Pki peptide (6-24), also known as Pki peptide (6-24), is a useful research compound. Its molecular formula is C90H141N31O29 and its molecular weight is 2121.3 g/mol. The purity is usually 95%.

The exact mass of the compound Pki peptide (6-24) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pki peptide (6-24) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pki peptide (6-24) including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Structural Basis of PKI (6-24) Interactions

PKI (6-24) contains the critical inhibitory domain (residues 6–22) and a C-terminal extension. Key structural features include:

-

Pseudosubstrate Motif : Residues 5–24 (TYADFIASGRTGRRNAI) mimic PKA’s substrate sequence but lack a phosphorylatable residue, enabling competitive inhibition .

-

Conformational Flexibility : Random coil and turn structures allow dynamic binding to PKA’s catalytic (C) subunit, stabilizing an inactive conformation .

-

ATP-Dependent Binding : Interaction with PKA-C requires ATP or ATP analogs (e.g., ATPγN), inducing structural rearrangements in the kinase’s small and large lobes .

Kinase Inhibition and Facilitation Profile

PKI (6-24) exhibits both inhibitory and facilitatory effects on kinases, as demonstrated by a kinase profiling assay :

Key Findings :

-

PKI (6-24) inhibits PKA with sub-nanomolar potency but facilitates PKC isoforms and ROCK1 at micromolar concentrations .

-

Facilitation occurs via direct interaction with kinase active sites, as shown by fluorescence resonance energy transfer (FRET) assays .

PKA Inhibition

-

Pseudosubstrate Binding : PKI (6-24) occupies PKA’s substrate-binding cleft, preventing phosphorylation of endogenous substrates .

-

ATP Synergy : Binding is enhanced 100-fold in the presence of ATP, which induces a closed conformation of PKA-C .

-

Nuclear Export : The PKI (6-24)-PKA complex recruits CRM1/RanGTP via PKI’s nuclear export signal (NES), relocating PKA-C to the cytoplasm .

PKC Facilitation

-

Allosteric Activation : PKI (6-24) increases PKC activity by 33–93% at 1.7–10 μM, likely through stabilization of active conformations .

-

Sequence Specificity : Facilitation depends on residues IASGRTGRRNAI , differing from non-facilitatory PKI variants .

Comparative Analysis of PKI Fragments

| PKI Variant | Sequence (Residues 6–22) | PKA Inhibition (IC₅₀) | PKC Facilitation |

|---|---|---|---|

| PKI (6-22) amide | TYADFIASGRTGRRNAI | 0.61 nM | Yes |

| PKI-tide | IAAGRTGRRQAIHDILVAA | 1.2 nM | No |

Notable Differences :

-

PKI (6-22) amide’s C-terminal amidation enhances stability and potency compared to non-amidated fragments .

-

Sequence variations in the pseudosubstrate region (e.g., GRTGRRNAI vs. GRTGRRQAI) dictate kinase specificity .

Thermodynamic and Kinetic Parameters

-

Binding Affinity : PKI (6-24) binds PKA-C with a dissociation constant (Kd) of 0.1–0.5 nM in the presence of ATP .

-

Enzymatic Kinetics :

Biological Implications

-

Dual Regulatory Role : PKI (6-24) may act as a molecular switch, suppressing PKA while potentiating PKC/ROCK1 in pathways like cancer metastasis .

-

Pharmacological Caveats : High concentrations (>1 μM) used in cell studies risk off-target effects on CamK1 and PKC .

This synthesis underscores PKI (6-24)’s complexity as a kinase modulator, with implications for drug design and cellular signaling research.

Propiedades

Número CAS |

136058-52-1 |

|---|---|

Fórmula molecular |

C90H141N31O29 |

Peso molecular |

2121.3 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C90H141N31O29/c1-10-41(3)68(120-82(144)56(30-48-18-13-12-14-19-48)113-81(143)59(34-65(129)130)112-71(133)43(5)106-78(140)55(115-83(145)67(92)46(8)123)31-49-23-25-51(125)26-24-49)85(147)108-44(6)72(134)118-61(39-122)74(136)103-37-63(127)110-53(21-16-28-101-89(95)96)77(139)121-70(47(9)124)84(146)104-38-64(128)109-52(20-15-27-100-88(93)94)75(137)111-54(22-17-29-102-90(97)98)76(138)114-58(33-62(91)126)79(141)107-45(7)73(135)119-69(42(4)11-2)86(148)116-57(32-50-36-99-40-105-50)80(142)117-60(87(149)150)35-66(131)132/h12-14,18-19,23-26,36,40-47,50,52-61,67-70,122-125H,10-11,15-17,20-22,27-35,37-39,92H2,1-9H3,(H2,91,126)(H,103,136)(H,104,146)(H,106,140)(H,107,141)(H,108,147)(H,109,128)(H,110,127)(H,111,137)(H,112,133)(H,113,143)(H,114,138)(H,115,145)(H,116,148)(H,117,142)(H,118,134)(H,119,135)(H,120,144)(H,121,139)(H,129,130)(H,131,132)(H,149,150)(H4,93,94,100)(H4,95,96,101)(H4,97,98,102)/t41-,42-,43-,44-,45-,46+,47+,50?,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,67-,68-,69-,70-/m0/s1 |

Clave InChI |

NBNUEAFSTNVCPT-GRHHDRIGSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H]([C@@H](C)O)N |

SMILES canónico |

CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)N |

Secuencia |

TYADFIASGRTGRRNAIXD |

Sinónimos |

PKi peptide (6-24) protein kinase inhibitor peptide (6-24) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.